Radiochemical Yield in [18F]Fluoroalkylation: Bromo vs. Iodo Leaving Group Comparison
In a two-step 18F-radiolabeling procedure involving triflate displacement followed by N-alkylation of N-nordiprenorphine, the fluoroalkylation step using 1-bromo-3-[18F]fluoropropane achieved a maximum radiochemical yield of 35% under optimized conditions. Under identical conditions, substitution of the bromo leaving group with an iodo leaving group (1-[18F]fluoro-3-iodopropane) increased the radiochemical yield for the N-alkylation step by more than 75% [1].
| Evidence Dimension | Radiochemical yield in N-alkylation fluoroalkylation step |
|---|---|
| Target Compound Data | 35% radiochemical yield (maximum under optimized conditions in DMF with N,N-diisopropylethylamine) |
| Comparator Or Baseline | 1-[18F]fluoro-3-iodopropane: yield increased by >75% relative to bromo analog |
| Quantified Difference | >75% yield increase with iodo analog over bromo analog |
| Conditions | N-alkylation of N-nordiprenorphine; DMF solvent; N,N-diisopropylethylamine base |
Why This Matters
For procurement decisions in radiopharmaceutical production, the bromo analog offers a more controlled, moderate-yielding alkylation that may be preferred when minimizing side reactions or when the higher cost or instability of the iodo analog is prohibitive.
- [1] Chesis, P. L., & Welch, M. J. (1990). Comparison of bromo and iodoalkyltriflates for fluorine 18 radiolabeling of amines. Applied Radiation and Isotopes, 41(3), 259–266. View Source
